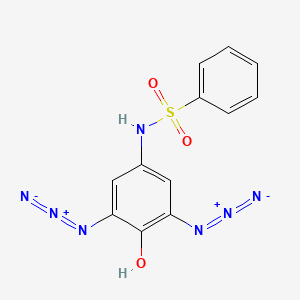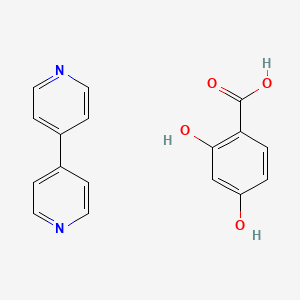![molecular formula C22H23N3OS B14197536 [4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone CAS No. 918480-48-5](/img/structure/B14197536.png)
[4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a thiophene ring substituted with a pyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the phenylethyl group through a nucleophilic substitution reaction. The thiophene ring is then introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate palladium catalysts and base conditions. The final step involves the formation of the methanone linkage through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
[4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine or thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions (e.g., base or acid catalysis).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.
科学研究应用
Chemistry
In chemistry, [4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for investigating binding affinities and mechanisms of action in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as neurological disorders or cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of [4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl and pyridinyl groups may facilitate binding to these targets, while the piperazine and thiophene rings contribute to the overall stability and specificity of the interaction. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- [4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone
- [4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)furan-2-yl]methanone
- [4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)benzene-2-yl]methanone
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and therapeutic potential, making it a valuable compound for further research and development.
属性
CAS 编号 |
918480-48-5 |
|---|---|
分子式 |
C22H23N3OS |
分子量 |
377.5 g/mol |
IUPAC 名称 |
[4-(1-phenylethyl)piperazin-1-yl]-(5-pyridin-2-ylthiophen-2-yl)methanone |
InChI |
InChI=1S/C22H23N3OS/c1-17(18-7-3-2-4-8-18)24-13-15-25(16-14-24)22(26)21-11-10-20(27-21)19-9-5-6-12-23-19/h2-12,17H,13-16H2,1H3 |
InChI 键 |
MNYOCUQKZQJBJV-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(S3)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole]](/img/structure/B14197458.png)
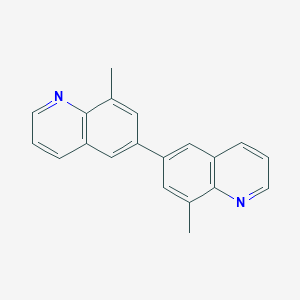
![2-[2-Fluoro-1-(4-methoxyphenyl)propyl]-5-methylthiophene](/img/structure/B14197478.png)
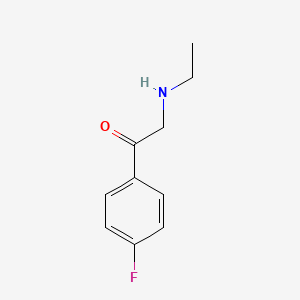
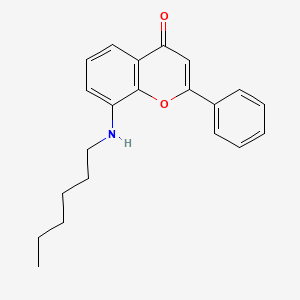
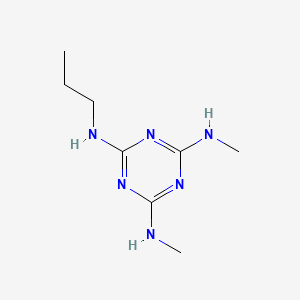
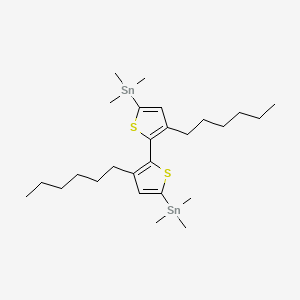
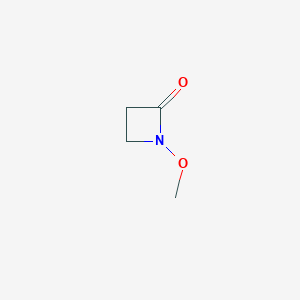
![N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14197523.png)
![2-(2-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14197528.png)
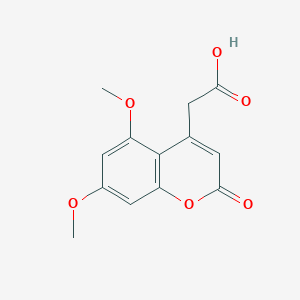
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-3-[4-(2H-tetrazol-5-yl)phenyl]-](/img/structure/B14197545.png)
